Dipropyl-malonic Acid-d6 Diethyl Ester Dipropyl-malonic Acid-d6 Diethyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199257
InChI:
SMILES:
Molecular Formula: C₁₃H₁₈D₆O₄
Molecular Weight: 250.36

Dipropyl-malonic Acid-d6 Diethyl Ester

CAS No.:

Cat. No.: VC0199257

Molecular Formula: C₁₃H₁₈D₆O₄

Molecular Weight: 250.36

* For research use only. Not for human or veterinary use.

Dipropyl-malonic Acid-d6 Diethyl Ester -

Specification

Molecular Formula C₁₃H₁₈D₆O₄
Molecular Weight 250.36

Introduction

Physical and Chemical Properties

Dipropyl-malonic Acid-d6 Diethyl Ester exhibits distinct physicochemical properties that are influenced by both its basic structure and the presence of deuterium atoms. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of Dipropyl-malonic Acid-d6 Diethyl Ester

PropertyValueReference
Molecular FormulaC₁₃H₁₈D₆O₄
Molecular Weight250.36 g/mol
Physical AppearanceLight Yellow Oil
SolubilitySoluble in DCM, Ethyl Acetate
Storage ConditionNo specific data available; likely similar to non-deuterated analog

The compound's light yellow appearance is consistent with many malonic acid derivatives in their pure form. Its oil-like consistency at room temperature facilitates handling in laboratory settings and promotes solubility in common organic solvents, particularly dichloromethane (DCM) and ethyl acetate.

Synthesis and Preparation Methods

The synthesis of Dipropyl-malonic Acid-d6 Diethyl Ester typically follows similar pathways to those used for its non-deuterated counterpart, with modifications to incorporate deuterium atoms. Based on established synthetic routes for dipropylmalonic acid derivatives, several approaches can be employed to prepare this deuterated compound.

Alkylation of Diethyl Malonate

The most common synthetic approach involves the alkylation of diethyl malonate with deuterated 1-bromopropane or other appropriate deuterated propyl halides. This reaction proceeds through a base-catalyzed mechanism, typically using alkali metal alkoxides as catalysts. The reaction scheme can be represented as follows:

  • Base-catalyzed deprotonation of diethyl malonate

  • Nucleophilic substitution with deuterated 1-bromopropane

  • Repeat of steps 1 and 2 to achieve dipropyl substitution

This reaction typically requires an alkaline medium in an appropriate organic solvent, with heating under reflux conditions to ensure complete conversion . The choice of base and solvent significantly impacts the reaction efficiency and yield.

Optimized Reaction Conditions

Based on methodologies described for similar compounds, optimal reaction conditions for the synthesis of Dipropyl-malonic Acid-d6 Diethyl Ester would likely include:

  • Use of potassium tert-butoxide in tert-butanol as the preferred base-solvent combination

  • Reaction temperatures at or near the reflux point of the solvent

  • Reaction duration of 7-9 hours to ensure complete conversion

  • Absence of phase transfer catalysts, as the reaction can proceed efficiently in a homogeneous organic system

The crude product obtained from the alkylation reaction can be purified through filtration followed by solvent evaporation, potentially followed by further purification steps such as column chromatography if higher purity is required.

Applications and Research Significance

Dipropyl-malonic Acid-d6 Diethyl Ester serves multiple important functions in pharmaceutical research and development, particularly due to its deuterium labeling and chemical reactivity.

Pharmaceutical Intermediate

The compound functions as a key intermediate in the synthesis of valproic acid (2-propylpentanoic acid) and its derivatives, which are widely used as antiepileptic medications . The deuterium labeling provides distinct advantages in tracking metabolic pathways and pharmacokinetics of these pharmaceutical compounds.

In the synthetic pathway to valproic acid, Dipropyl-malonic Acid-d6 Diethyl Ester undergoes hydrolysis followed by decarboxylation to yield the deuterium-labeled valproic acid. This labeled product enables researchers to track drug metabolism, distribution, and excretion with high precision using mass spectrometry and other analytical techniques.

Metabolic and Pharmacokinetic Studies

The deuterium labeling makes Dipropyl-malonic Acid-d6 Diethyl Ester particularly valuable in metabolic studies. The incorporation of deuterium atoms provides:

  • Distinct mass spectrometric signatures that can be tracked through biological systems

  • Minimal alteration of chemical and physical properties compared to the non-deuterated compound

  • Potential kinetic isotope effects that can be studied to understand reaction mechanisms in biological systems

  • Enhanced stability in certain metabolic pathways due to the stronger carbon-deuterium bond compared to carbon-hydrogen

These properties make the compound an excellent choice for investigating drug metabolism, pharmacokinetics, and pharmacodynamics in preclinical and clinical studies.

Related Compounds and Structural Analogs

Dipropyl-malonic Acid-d6 Diethyl Ester belongs to a broader family of malonic acid derivatives, many of which share similar structural features and applications. Understanding these related compounds provides context for its significance and utility.

Table 2: Comparison of Dipropyl-malonic Acid-d6 Diethyl Ester with Related Compounds

CompoundMolecular FormulaKey CharacteristicsApplications
Dipropyl-malonic Acid-d6 Diethyl EsterC₁₃H₁₈D₆O₄Deuterated propyl chains, diethyl ester functionalityPharmaceutical intermediate, metabolic studies
Diethyl DipropylmalonateC₁₃H₂₄O₄Non-deuterated analog, identical chemical reactivitySynthetic intermediate for valproic acid, organic synthesis
Dimethyl MalonateC₅H₈O₄Simpler malonic ester, no propyl substitutionOrganic synthesis, pharmaceutical intermediates
Diethyl MalonateC₇H₁₂O₄Unsubstituted α-position, diethyl ester functionalityBarbituric acid synthesis, perfumery

Comparison with Non-deuterated Analog

The non-deuterated analog, diethyl dipropylmalonate, shares nearly identical chemical reactivity with Dipropyl-malonic Acid-d6 Diethyl Ester. This compound appears as a colorless to orange-green clear liquid with a molecular weight of 244.33 g/mol and a boiling point of 249°C . The primary difference lies in the mass spectrometric patterns and potential subtle variations in reaction rates due to isotope effects.

Synthesis Challenges and Optimization

The synthesis of deuterated compounds like Dipropyl-malonic Acid-d6 Diethyl Ester presents unique challenges compared to their non-deuterated counterparts. These challenges arise primarily from the cost and availability of deuterated starting materials and the need to maintain deuterium incorporation throughout the synthetic process.

Cost Considerations and Synthetic Efficiency

Deuterated reagents are significantly more expensive than their non-deuterated equivalents, making the optimization of reaction conditions and maximization of yields particularly important. Several strategies can be employed to enhance synthetic efficiency:

  • Minimizing the number of synthetic steps to reduce potential deuterium loss

  • Optimizing reaction conditions to maximize conversion and yield

  • Employing catalytic systems that maintain deuterium incorporation

  • Developing recovery methods for unreacted deuterated starting materials

Alternative Synthetic Approaches

While alkylation of diethyl malonate is the most common approach for synthesizing dipropylmalonic acid derivatives, alternative methods may offer advantages for the preparation of the deuterated analog. These might include:

  • Direct deuteration of diethyl dipropylmalonate through catalytic hydrogen-deuterium exchange

  • Use of alternative deuterated building blocks in convergent synthetic approaches

  • Employing enzymatic methods for selective deuterium incorporation

These alternative approaches could potentially offer more efficient pathways to Dipropyl-malonic Acid-d6 Diethyl Ester, reducing cost and increasing accessibility for research applications.

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